molecular formula C17H20N6O2 B11052881 Prop-2-en-1-yl 7-[4-(dimethylamino)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Prop-2-en-1-yl 7-[4-(dimethylamino)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11052881
M. Wt: 340.4 g/mol
InChI Key: AOEABQAEZXWEEX-UHFFFAOYSA-N
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Description

ALLYL 7-[4-(DIMETHYLAMINO)PHENYL]-5-METHYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound belonging to the class of heterocyclic compounds. This compound features a tetraazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ALLYL 7-[4-(DIMETHYLAMINO)PHENYL]-5-METHYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

ALLYL 7-[4-(DIMETHYLAMINO)PHENYL]-5-METHYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

ALLYL 7-[4-(DIMETHYLAMINO)PHENYL]-5-METHYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ALLYL 7-[4-(DIMETHYLAMINO)PHENYL]-5-METHYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H20N6O2

Molecular Weight

340.4 g/mol

IUPAC Name

prop-2-enyl 7-[4-(dimethylamino)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H20N6O2/c1-5-10-25-16(24)14-11(2)18-17-19-20-21-23(17)15(14)12-6-8-13(9-7-12)22(3)4/h5-9,15H,1,10H2,2-4H3,(H,18,19,21)

InChI Key

AOEABQAEZXWEEX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)N(C)C)C(=O)OCC=C

Origin of Product

United States

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